Jerantinine F
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Overview
Description
Jerantinine F is an indole alkaloid isolated from Tabernaemontana corymbosa, and has been shown to exhibit cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, a methyl ester and an organic heterohexacyclic compound.
Scientific Research Applications
Antitumor Properties and Cell Cycle Arrest
Jerantinine A, a closely related compound within the jerantinine family, demonstrates potent antitumor activities. It induces significant G2/M cell cycle arrest in various human-derived carcinoma cell lines by targeting microtubules. This disruption of microtubule dynamics leads to profound effects on cell growth and apoptosis, highlighting its potential as a chemotherapeutic agent (Raja et al., 2014).
Microtubule-Targeting Agents
The jerantinine family, sourced from Tabernaemontana corymbosa, acts as potent microtubule-targeting agents. These alkaloids bind at the colchicine site, leading to microtubule disruption and broad-spectrum anticancer activity. Sustainable synthesis methods have been developed for jerantinines A and E, facilitating access to these compounds for further research and development (Smedley et al., 2018).
Apoptosis Induction
Jerantinine B, another compound in the same family, has shown to significantly inhibit growth and induce apoptosis in human cancer cell lines. Its mechanism involves arresting cells at the G2/M phase and inhibiting tubulin polymerization, highlighting its promise as a chemotherapeutic agent (Qazzaz et al., 2016).
Enhancement of Apoptotic Activities in Combination Therapies
Research has also explored the potential of combining jerantinine A with other compounds, such as γ-tocotrienol, to enhance apoptotic activities in cancer cells, particularly brain cancer cells. This combinatorial approach aims to minimize toxicity while improving potency, suggesting a promising strategy for cancer therapy (Abubakar et al., 2017).
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1R,12R,16S,22R)-4-hydroxy-5-methoxy-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-27-16-10-14-13(9-15(16)25)22-4-7-24-6-3-17-21(20(22)24,5-8-29-17)11-12(18(22)23-14)19(26)28-2/h9-10,17,20,23,25H,3-8,11H2,1-2H3/t17-,20-,21+,22-/m0/s1 |
InChI Key |
LZVMXRSCSWSPDH-MVWVFHAYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)NC3=C(C[C@]45CCO[C@H]4CCN6[C@@H]5[C@@]23CC6)C(=O)OC)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC3=C(CC45CCOC4CCN6C5C23CC6)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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